molecular formula C8H5F3O B2990287 3-(Difluoromethyl)-2-fluorobenzaldehyde CAS No. 1379207-13-2

3-(Difluoromethyl)-2-fluorobenzaldehyde

Cat. No. B2990287
CAS RN: 1379207-13-2
M. Wt: 174.122
InChI Key: WTGBACTVTKTVOA-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-2-fluorobenzaldehyde is a chemical compound that has been the subject of various research studies . It is a part of a broader field of research that focuses on difluoromethylation processes . The difluoromethyl group is known to form hydrogen bonds, which has been quantified as a parameter defining hydrogen bond acidity .


Synthesis Analysis

The synthesis of this compound and similar compounds involves difluoromethylation processes based on X–CF2H bond formation . The last decade has seen an increase in metal-based methods that can transfer CF2H to C(sp2) sites . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by its difluoromethyl group. This group is known to form hydrogen bonds, which can impact the compound’s overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily difluoromethylation processes . These processes involve the formation of X–CF2H bonds, where X can be C(sp), C(sp2), C(sp3), O, N, or S .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its difluoromethyl group. This group is known to form hydrogen bonds, which can impact properties such as solubility and reactivity .

Scientific Research Applications

Green Chemistry and Fluoroalkylation

Fluoroalkylation reactions, including those involving compounds like 3-(Difluoromethyl)-2-fluorobenzaldehyde, play a crucial role in developing pharmaceuticals, agrochemicals, and functional materials. These reactions are valued for their ability to introduce fluorinated groups into target molecules, significantly altering their physical, chemical, or biological properties. Recent advancements in aqueous fluoroalkylation have emphasized mild, environmentally friendly methods, contributing to green chemistry by utilizing water as a solvent or reactant. This approach facilitates the efficient incorporation of fluorinated groups under eco-friendly conditions, highlighting the compound's relevance in sustainable chemical synthesis (Song et al., 2018).

Environmental Science and Degradation

The environmental impact and degradation of polyfluoroalkyl chemicals, which include derivatives of compounds similar to this compound, have been extensively studied. These chemicals, used in various industrial and commercial applications, can degrade into perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), among others. Research into microbial degradation pathways offers insights into reducing these compounds' persistence and toxicity in the environment, contributing to our understanding of their life cycle and potential remediation strategies (Liu & Avendaño, 2013).

Medicinal Chemistry and Protein Design

In medicinal chemistry, the incorporation of fluorine atoms into organic molecules, including aldehydes similar to this compound, is a strategy to enhance the stability, efficacy, and selectivity of pharmaceuticals. Fluorinated amino acids, for example, have been used to design proteins with novel chemical and biological properties, demonstrating the potential of fluorine to improve drug design and therapeutic outcomes (Buer & Marsh, 2012).

Materials Science and Fluoropolymers

The synthesis and characterization of fluoropolymers, leveraging the unique properties of fluorinated compounds, underscore their importance in creating materials with exceptional chemical inertness, thermal stability, and low friction. These polymers are utilized in a wide range of applications, from coatings and lubricants to aerospace and medical technologies, showcasing the versatility and critical role of fluorinated compounds in advanced material sciences (Puts et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, 4-(Trifluoromethyl)benzenesulfonyl chloride, indicates that it causes skin and eye irritation and is suspected of causing cancer . It’s important to handle such compounds with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

The field of difluoromethylation, which includes compounds like 3-(Difluoromethyl)-2-fluorobenzaldehyde, has seen significant advances in recent years . Future research will likely continue to explore new difluoromethylation reagents and methods, potentially leading to the development of new pharmaceuticals and other useful compounds .

properties

IUPAC Name

3-(difluoromethyl)-2-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O/c9-7-5(4-12)2-1-3-6(7)8(10)11/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGBACTVTKTVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1379207-13-2
Record name 3-(difluoromethyl)-2-fluorobenzaldehyde
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